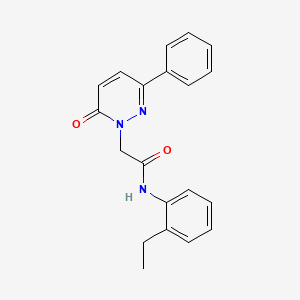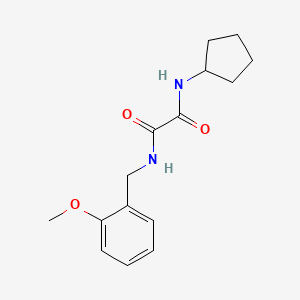![molecular formula C14H14BrN3O3 B2835481 1-[2-(4-Bromoanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid CAS No. 1153371-27-7](/img/structure/B2835481.png)
1-[2-(4-Bromoanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Bromoanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This molecule has been shown to inhibit the activity of various proteins involved in inflammation, cancer, and other diseases. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- This compound is involved in the synthesis of various derivatives through reactions with different agents. For example, dimethyl (E)-2-oxoglutaconate, obtained by dehydrobromination of dimethyl 3-bromo-2-oxoglutarate, reacts with o-phenylendiamine to form quinoxalin-2(1H)-one, and with phenylhydrazine to yield 4,5-dihydropyrazole. This demonstrates the compound's versatility in organic synthesis (Blitzke, Hartenstein, Sicker, & Wilde, 1993).
Applications in Electrochemiluminescence
- The compound has been used in the synthesis of transition metal complexes exhibiting highly intense electrochemiluminescence (ECL). This is significant for applications in sensing and imaging technologies (Feng, Ma, Zhang, Li, & Zhao, 2016).
Biological and Medicinal Applications
- Derivatives of this compound, such as 1-aryl-1H-pyrazole-5-acetic acids, have shown strong anti-inflammatory and analgesic activities in animal models, indicating potential medicinal applications (Menozzi, Mosti, Schenone, D'Amico, Falciani, & Filippelli, 1994).
Catalytic Applications
- The compound has been used in the design of novel, mild, and biologically-based nano organocatalysts for synthesizing various derivatives. This indicates its role in green and sustainable chemistry (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Synthesis of Heterocyclic Compounds
- It is also involved in the formation of various heterocyclic compounds like imidazolinones, indicating its role in the synthesis of diverse chemical structures (Vasiliev, López, Fernández, & Mocchi, 2004).
Mecanismo De Acción
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which is often used in the synthesis of such compounds, involves the transmetalation of formally nucleophilic organic groups, which are transferred from boron to palladium . This suggests that the compound may interact with biochemical pathways involving these elements.
Result of Action
Similar pyrazole derivatives have been found to display superior antipromastigote activity, which was justified by a molecular docking study conducted on lm-ptr1 . This suggests that the compound may have similar effects.
Propiedades
IUPAC Name |
1-[2-(4-bromoanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3/c1-8-13(14(20)21)9(2)18(17-8)7-12(19)16-11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYJFBVOFUSHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)Br)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

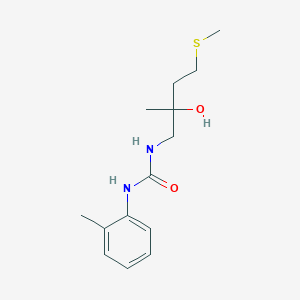
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2835399.png)
![2-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2835400.png)
![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2835403.png)
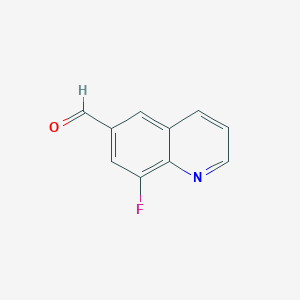
![2-((2-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2835410.png)

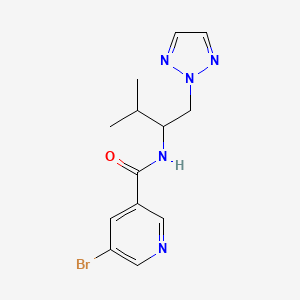

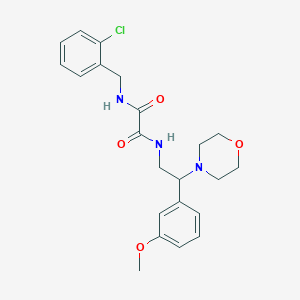
![N-ethyl-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2835418.png)
